molecular formula C42H56N4O14 B1140328 Formoterol fumarate hydrate CAS No. 183814-30-4

Formoterol fumarate hydrate

Cat. No. B1140328
CAS RN: 183814-30-4
M. Wt: 840.9 g/mol
InChI Key: RATSWNOMCHFQGJ-AYJOUMQSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formoterol fumarate hydrate (FFH) is a long-acting β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a synthetic derivative of the naturally occurring β2-adrenergic agonist, formoterol, and has been developed as a prodrug of formoterol. FFH is a white to off-white powder that is soluble in water and ethanol. It is available as an inhalation aerosol and an oral inhalation powder. FFH is used to provide long-term relief from bronchospasm associated with asthma and COPD.

Scientific Research Applications

  • Long-Term Safety and Efficacy in COPD Treatment : Formoterol fumarate has been shown to be an effective bronchodilator for COPD management. A study found that nebulized formoterol fumarate is well tolerated over long-term treatment in moderate-to-severe COPD subjects, with a similar safety profile to dry powder inhalation formulation (Donohue et al., 2008).

  • Application in Bronchial Asthma Management : Formoterol fumarate is also used in the management of bronchial asthma and allergic airway diseases (Kalaiselvan et al., 2018).

  • Effectiveness in Nocturnal Asthma : Research indicates that formoterol can provide good protection against nocturnal asthma, demonstrating its prolonged bronchodilatory effect (Maesen et al., 1990).

  • Synthesis and Production : Studies have been conducted on the synthesis of enantio- and diastereomerically pure formoterol fumarate, contributing to the pharmaceutical production of this drug (Hett et al., 1998).

  • Combinational Therapy in COPD : Formoterol fumarate, when combined with anticholinergic bronchodilators, can further improve bronchodilation and decrease hyperinflation in COPD patients (Rubins, 2008).

  • Electrochemical Analysis : The electrochemical behavior of formoterol fumarate has been studied, aiding in the development of analytical methods for its determination in pharmaceutical forms and human serum (Demircigil et al., 2002).

  • Protection against Methacholine-Induced Bronchoconstriction : Formoterol fumarate has shown prolonged protection against methacholine-induced bronchoconstriction in asthma patients (Ramsdale et al., 1991).

  • Oral Bioavailability and Potential Anti-Cachexia Activity : The orally bioavailable form of formoterol fumarate has been researched for its bronchodilating activity and potential anti-cachexia and anabolic activities (Definitions, 2020).

  • Rapid Onset of Bronchodilation in COPD : Studies have compared formoterol fumarate with other bronchodilators like salbutamol in COPD patients, highlighting its rapid onset of action (Benhamou et al., 2001).

  • Novel Nano-Sized Carrier System for Drug Delivery : Research has been conducted on developing a novel nano-sized carrier system for aerosol drug delivery, aiming at effective interaction between formoterol and nanoparticle-based polymeric structures (Kayhan et al., 2015).

Mechanism of Action

Target of Action

Formoterol fumarate hydrate primarily targets the beta-2-adrenergic receptors (β2-ARs) . These receptors play a crucial role in the management of chronic obstructive pulmonary disease (COPD) and asthma by acting on bronchial smooth muscle to dilate and relax airways .

Mode of Action

This compound interacts with its targets, the β2-ARs, causing bronchodilation by relaxing the smooth muscle in the airway . This interaction results in the management of COPD and asthma . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers .

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation and mitochondrial dysfunction . It has been shown to restore mitochondrial dysfunction caused by Parkinson’s Disease-related UQCRC1 mutation and improve mitochondrial homeostasis . It also inhibits NFκB signaling, subsequently decreasing the mRNA expression of proinflammatory cytokines .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. It undergoes metabolism to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces, with urinary excretion of unchanged formoterol .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced growth and survival of cells, protection against stress, and restoration of normal mitochondrial function and machinery . It promotes a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The predicted environmental concentration (pec) / predicted no effect concentration (pnec) ratio is 15 x 10-6, which means the use of formoterol is predicted to present an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Formoterol fumarate hydrate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . It has a high affinity and selectivity for the beta2-adrenergic receptor .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It acts on bronchial smooth muscle cells to cause bronchodilation . It also prevents the late asthmatic response and eosinophil and macrophage infiltration in bronchoalveolar lavage fluid (BALF), and reduces bronchial reactivity .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of beta receptors by agonists like formoterol, which stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) . This increased cAMP level causes relaxation of bronchial smooth muscle cells .

Temporal Effects in Laboratory Settings

This compound has been observed to have a rapid onset of action within 2-3 minutes and a long duration of action up to 12 hours . This makes it a valuable therapeutic agent in the management of asthma and COPD .

Dosage Effects in Animal Models

In animal models, this compound has shown to prevent pulmonary hypertension in a COPD mouse model via NFκB inactivation

Metabolic Pathways

This compound is metabolized in the liver through demethylation and glucuronidation involving CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . The metabolites are excreted via the kidneys and feces .

Transport and Distribution

This compound is administered via inhalation, and it acts locally in the lung as a bronchodilator . It is supplied as a sterile solution for nebulization in low-density polyethylene unit-dose vials .

Subcellular Localization

This compound primarily acts on the beta2-adrenergic receptors located on the bronchial smooth muscle cells . The activation of these receptors leads to bronchodilation, providing relief in conditions like asthma and COPD .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Formoterol fumarate hydrate involves the reaction of Formoterol with fumaric acid in the presence of water to form the hydrate salt.", "Starting Materials": [ "Formoterol", "Fumaric acid", "Water" ], "Reaction": [ "Formoterol is dissolved in water", "Fumaric acid is added to the solution", "The mixture is stirred and heated to reflux", "The reaction proceeds for several hours", "The resulting Formoterol fumarate hydrate is isolated by filtration and dried" ] }

CAS RN

183814-30-4

Molecular Formula

C42H56N4O14

Molecular Weight

840.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate

InChI

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m11.../s1

InChI Key

RATSWNOMCHFQGJ-AYJOUMQSSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O

synonyms

rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Fumarate Dihydrate;  Atock;  Foradil;  Oxeze;  BD 40A;  CGP 25827A;  Formoterol Hemifumarate Dihydrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.